Salicylaldoxime

Catalog No.
S542337
CAS No.
94-67-7
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldoxime

CAS Number

94-67-7

Product Name

Salicylaldoxime

IUPAC Name

2-[(Z)-hydroxyiminomethyl]phenol

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

ORIHZIZPTZTNCU-YVMONPNESA-N

SMILES

C1=CC=C(C(=C1)C=NO)O

Solubility

Soluble in DMSO

Synonyms

salicylaldoxime, salicylaldoxime, (E)-isomer

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)O

Description

The exact mass of the compound Salicylaldoxime is 137.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antidote for Organophosphate Poisoning

One of the most established research applications of salicylaldoxime is its use as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals commonly used as insecticides and nerve agents. They work by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. This inhibition leads to a buildup of acetylcholine, causing a range of neurological symptoms including muscle weakness, seizures, and respiratory failure.

Salicylaldoxime acts as an AChE reactivator. It binds to the phosphorylated AChE molecule, removing the phosphate group and restoring the enzyme's function. This helps alleviate the symptoms of organophosphate poisoning. While pralidoxime (2-PAM) is the most common AChE reactivator used in clinical settings, salicylaldoxime remains an important research area for developing alternative antidotes [1].

[1] Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and biological evaluation ()

Metal Chelation and Extraction

Salicylaldoxime's ability to form complexes with metal ions makes it valuable in metal chelation and extraction research. The specific binding sites on the salicylaldoxime molecule (the hydroxyl and imine groups) allow it to chelate various metal ions. Researchers are exploring the use of salicylaldoxime and its derivatives for:

  • Separating and purifying metals from solutions, which has applications in fields like hydrometallurgy and environmental remediation [2].
  • Developing new catalysts for various chemical reactions by incorporating metal ions complexed with salicylaldoxime [3].

[2] Minerals | Free Full-Text | Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II) ()[3] Magnetic and Spectroscopic Studies on Salicylaldoxime and o-Hydhoxynaphthaldoxime Complexes of Some Divalent 3d Metal Ions: Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry: Vol 14, No 5 ()

Salicylaldoxime is an organic compound with the molecular formula C7H7NO2C_7H_7NO_2 and a molecular weight of 137.14 g/mol. It is the oxime of salicylaldehyde, characterized by a hydroxyl group (-OH) and an imine group (C=N) attached to the aromatic ring. Salicylaldoxime appears as a crystalline solid, typically colorless or light beige, with a melting point between 57-61 °C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone . This compound is notable for its ability to form chelates with various metal ions, making it valuable in analytical chemistry and metallurgical applications.

  • Formation of Metal Complexes: Salicylaldoxime reacts with metal ions such as copper(II), nickel(II), and iron(III) to form colored complexes. For instance, in neutral conditions, it forms a red complex with iron(III), which is water-soluble .
  • Bromination: The compound can undergo bromination of the aromatic ring when treated with bromine, resulting in brominated derivatives that exhibit distinct properties .
  • Reactivity with Zinc: Salicylaldoxime reacts with zinc to produce specific complexes that are useful in analytical applications .

Salicylaldoxime has shown potential biological activities, including:

  • Inhibition of Immune Hemolysis: Research indicates that salicylaldoxime can inhibit immune hemolysis by targeting specific interactions within the immune system .
  • Carbonic Anhydrase Inhibition: It has been studied for its potential as a carbonic anhydrase inhibitor, which could have implications in therapeutic applications .

Salicylaldoxime can be synthesized through various methods:

  • Condensation Reaction: The most common method involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
    Salicylaldehyde+HydroxylamineSalicylaldoxime+H2O\text{Salicylaldehyde}+\text{Hydroxylamine}\rightarrow \text{Salicylaldoxime}+\text{H}_2\text{O}
  • Solvent Extraction Techniques: Salicylaldoxime can also be synthesized via solvent extraction methods involving organic solvents to facilitate the reaction conditions for complex formation with metal ions .

Salicylaldoxime finds numerous applications across various fields:

  • Analytical Chemistry: It is widely used as a reagent for the selective precipitation and determination of metal ions such as copper and nickel due to its ability to form stable colored complexes .
  • Metallurgical Processes: The compound serves as a selective precipitant for extracting metals from ores and waste materials, particularly in hydrometallurgy .
  • Pharmaceuticals: Its biological activities suggest potential uses in drug development, particularly for targeting specific enzymes or immune responses .

Studies on salicylaldoxime's interactions focus on its reactivity with various metal ions and biological systems:

  • Metal Ion Complexation: Salicylaldoxime's ability to form stable complexes with transition metals has been extensively studied, highlighting its selectivity and stability under varying pH conditions .
  • Biological Interactions: Investigations into its role as an inhibitor of immune hemolysis provide insights into its potential therapeutic applications against diseases involving immune dysregulation .

Several compounds share structural or functional similarities with salicylaldoxime. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Aspects
HydroxylamineSimple amine; used to synthesize oximesLess complex; primarily used for oximation
2-HydroxybenzaldehydePrecursor to salicylaldoxime; contains hydroxyl groupLacks the imine functionality present in salicylaldoxime
5-Chlorosalicylic AcidContains chlorine substituent; used in similar reactionsDifferent reactivity profile due to chlorine

Salicylaldoxime stands out due to its dual functionality as both an oxime and a chelating agent, enabling it to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.047678466 g/mol

Monoisotopic Mass

137.047678466 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

57.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3PUB5QQU3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94-67-7

Wikipedia

Salicylaldoxime

General Manufacturing Information

Benzaldehyde, 2-hydroxy-, oxime: ACTIVE

Dates

Modify: 2023-08-15
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